L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized, leading to modifications in their structure and function.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Wissenschaftliche Forschungsanwendungen
Peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine have numerous applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme activities.
Medicine: Developing peptide-based drugs for various diseases.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of peptide drugs.
Industry: Using peptides in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activities.
Ion channels: Modulating ion channel functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities and interactions.
Eigenschaften
CAS-Nummer |
193199-43-8 |
---|---|
Molekularformel |
C55H61N11O9 |
Molekulargewicht |
1020.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H61N11O9/c56-41(25-33-16-20-37(67)21-17-33)49(69)63-47(28-35-30-60-42-13-6-4-11-39(35)42)52(72)64-45(26-32-9-2-1-3-10-32)51(71)66-48(29-36-31-61-43-14-7-5-12-40(36)43)53(73)65-46(27-34-18-22-38(68)23-19-34)50(70)62-44(54(74)75)15-8-24-59-55(57)58/h1-7,9-14,16-23,30-31,41,44-48,60-61,67-68H,8,15,24-29,56H2,(H,62,70)(H,63,69)(H,64,72)(H,65,73)(H,66,71)(H,74,75)(H4,57,58,59)/t41-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
GNWNKMJNSVAJHN-AQYCCZNLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.